An In-depth Technical Guide on the Core Properties of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride
An In-depth Technical Guide on the Core Properties of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and drug development. Its structural motif is a key building block in the synthesis of various psychoactive compounds and approved pharmaceuticals, most notably as an intermediate in the production of the antidepressant Vilazodone. This technical guide provides a comprehensive overview of the fundamental properties of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride, including its chemical and physical characteristics, safety information, and its role in the synthesis of neuroactive compounds. Due to the limited availability of detailed public data, this guide also incorporates information on closely related analogs to provide a broader context for its potential biological activity and experimental behavior.
Chemical and Physical Properties
6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a stable salt form of the free base, which enhances its solubility and facilitates its use in various chemical reactions. The compound exists as a racemic mixture and as individual enantiomers, with different CAS Numbers assigned to each form.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉BrClNO | [1][2][3] |
| Molecular Weight | 250.52 g/mol | [1][2][3] |
| Appearance | Solid (predicted) | [2] |
| Boiling Point | 298.8 °C at 760 mmHg (for the free base) | N/A |
| Density | 1.605 g/cm³ (for the free base) | N/A |
| Storage Conditions | Room temperature, under an inert atmosphere. | [2] |
Table 2: CAS Registry Numbers
| Form | CAS Number |
| Racemic | 1215339-86-8, 944709-63-1, 885280-79-5 |
| (S)-enantiomer | 2225878-88-4 |
| (R)-enantiomer | 2703746-10-3 |
Synthesis and Reactivity
A plausible synthetic route, based on general chemical principles and its role as an intermediate for Vilazodone, is outlined below. This proposed pathway is for illustrative purposes and would require experimental optimization.
Spectral and Analytical Data
Detailed spectral data (NMR, IR, MS) for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride are not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the brominated benzene ring, as well as signals for the protons on the dihydrofuran ring. The chemical shifts and coupling constants of the protons at positions 2 and 3 of the dihydrofuran ring can provide information about their relative stereochemistry (cis or trans).
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbon attached to the bromine atom will be significantly influenced, and its chemical shift can confirm the position of bromination.
3.2. Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt would likely exhibit characteristic absorption bands for the amine salt (N-H stretching), aromatic C-H stretching, C-O-C stretching of the ether linkage, and C-Br stretching.
3.3. Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak corresponding to the free base. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be expected for the molecular ion and any fragments containing the bromine atom.
Biological Activity and Signaling Pathways
6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is primarily recognized as a key intermediate in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁A receptor partial agonist used for the treatment of major depressive disorder.[4][5][6][7]
The broader class of aminopropyl-dihydrobenzofuran derivatives, which share a structural resemblance to the target compound, have been shown to act as potent releasers of monoamine neurotransmitters, including serotonin (5-HT) and dopamine (DA).[8][9][10][11][12] These compounds can interact with the serotonin transporter (SERT) and the dopamine transporter (DAT), leading to an increase in the extracellular concentrations of these neurotransmitters in the brain.[8][11] This mechanism of action is similar to that of MDMA (3,4-methylenedioxymethamphetamine).
Safety and Handling
Based on available safety data sheets for 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride and its free base, the compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and eye protection.
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a valuable chemical intermediate with direct applications in the synthesis of pharmaceuticals targeting the central nervous system. Its structural relationship to known serotonergic and dopaminergic agents suggests a rich potential for the development of novel therapeutics. While detailed experimental and spectral data are not widely available in the public domain, this guide provides a solid foundation of its known properties and biological context for researchers and drug development professionals. Further investigation into its specific biological activities and the development of efficient, scalable synthetic routes are warranted to fully exploit its potential in medicinal chemistry.
References
- 1. Page loading... [guidechem.com]
- 2. (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride [myskinrecipes.com]
- 3. 885280-79-5 | 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride | Boroncore [boroncore.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 10. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
